

Protocol for encapsulating nucleic acids with Lipid 9

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Compound of Interest		
Compound Name:	Lipid 9	
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Application Note & Protocol Protocol for High-Efficiency Encapsulation of Nucleic Acids Using Lipid 9-Based Nanoparticles

Audience: Researchers, scientists, and drug development professionals in the fields of gene therapy, vaccine development, and nanomedicine.

Introduction: The delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA), holds immense potential for treating a wide range of diseases. A primary challenge in this field is the safe and effective delivery of these macromolecules to their target cells. Lipid Nanoparticles (LNPs) have emerged as a leading non-viral delivery system, clinically validated by their use in FDA-approved siRNA therapeutics and mRNA vaccines.[1] The key to an effective LNP formulation is the ionizable lipid, which plays a crucial role in encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[1][2]

Lipid 9 (Heptadecan-9-yl 8-((2-hydroxyethyl)(4-(nonyloxy)-4-oxobutyl)amino)octanoate) is a novel, biodegradable ionizable lipid designed for potent in vivo delivery of nucleic acids.[3] Its pH-dependent charge is critical; at low pH during formulation, it is cationic, allowing for efficient complexation with negatively charged nucleic acids. At physiological pH, it becomes nearneutral, reducing toxicity and nonspecific interactions in vivo.[1] This protocol provides a detailed method for the formulation of **Lipid 9**-based LNPs for nucleic acid encapsulation using



a microfluidic mixing technique, ensuring reproducible and scalable production of nanoparticles with desirable physicochemical characteristics.

Quantitative Data Summary

The following tables summarize the standard formulation parameters and expected physicochemical properties of **Lipid 9**-LNPs.

Table 1: Lipid 9 Nanoparticle Formulation Composition

Component	Role	Molar Ratio (%)
Lipid 9	Ionizable Cationic Lipid	50
Cholesterol	Helper Lipid (Structural Integrity)	38.5
DSPC	Helper Lipid (Phospholipid)	10
DMG-PEG2k	PEGylated Lipid (Stabilization)	1.5

This molar ratio is based on established formulations for novel ionizable lipids.[3][4][5]

Table 2: Key Formulation & Physicochemical Parameters

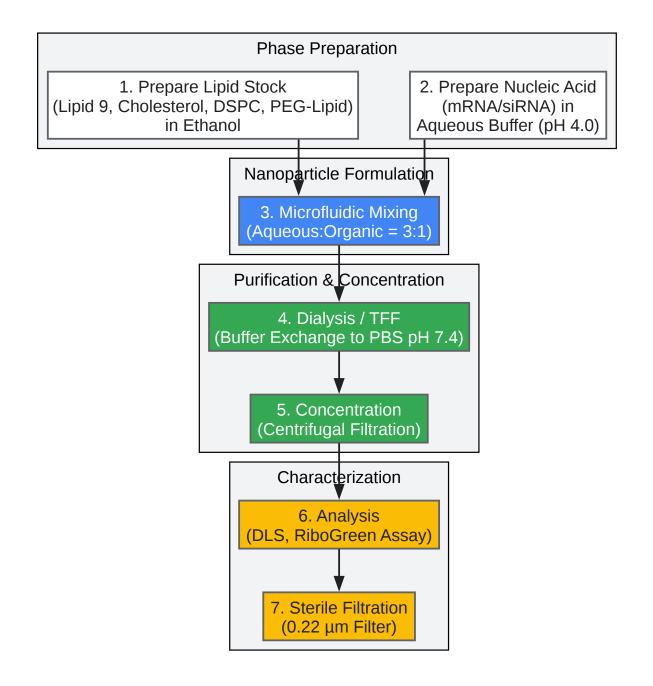


Parameter	Description	Target Value
N:P Ratio	Molar ratio of nitrogen in Lipid 9 to phosphate in nucleic acid	~ 5.5 - 6.0
Total Flow Rate (TFR)	Combined flow rate of aqueous and organic streams in microfluidics	9 - 12 mL/min
Flow Rate Ratio (FRR)	Ratio of Aqueous Phase : Organic Phase	3:1
Particle Size (Z-average)	Mean hydrodynamic diameter of the nanoparticles	70 - 110 nm
Polydispersity Index (PDI)	Measure of the heterogeneity of particle sizes	< 0.2
Encapsulation Efficiency	Percentage of nucleic acid successfully encapsulated	> 90%

These parameters are critical for achieving optimal LNP performance and are based on typical results from microfluidic synthesis.[3][6][7][8]

Experimental Workflow Diagram





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Caption: Workflow for **Lipid 9**-LNP formulation using microfluidic mixing.

Detailed Experimental Protocol

1. Preparation of Reagents



- Aqueous Phase: Prepare a 50 mM citrate buffer and adjust the pH to 4.0. Dissolve the nucleic acid (e.g., mRNA) in this buffer to the desired concentration (e.g., 0.1 mg/mL).
- Organic (Lipid) Phase:
 - Prepare individual stock solutions of **Lipid 9**, Cholesterol, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), and DMG-PEG2k (1,2-dimyristoyl-sn-glycerol, methoxypolyethylene glycol) in absolute ethanol.
 - Combine the lipid stock solutions in a single vial to achieve the final molar ratio of 50:38.5:10:1.5 (Lipid 9:Cholesterol:DSPC:DMG-PEG2k).[3][4]
 - The final total lipid concentration in the ethanol phase should be between 5-15 mM. For example, a 5.5 mM total lipid concentration has been shown to be effective.[3]
- 2. LNP Formulation via Microfluidic Mixing
- Equipment Setup: Use a microfluidic mixing device such as the NanoAssemblr Benchtop or Spark from Precision NanoSystems.[3]
- Mixing Parameters:
 - Set the total flow rate (TFR) to 9 mL/min.
 - Set the flow rate ratio (FRR) of the aqueous phase to the organic phase to 3:1.
- Procedure:
 - Load the prepared aqueous nucleic acid solution and the organic lipid solution into separate syringes.
 - Place the syringes onto the pumps of the microfluidic device.
 - Initiate the mixing process. The rapid mixing of the two phases at the microfluidic interface causes the LNPs to self-assemble.
 - Collect the resulting nanoparticle suspension, which will be in a ~25% ethanol solution.



3. Purification and Buffer Exchange

• Objective: To remove ethanol and exchange the acidic buffer for a physiologically neutral buffer (e.g., PBS pH 7.4).

Method:

- Transfer the collected LNP suspension to a dialysis cassette (e.g., 10 kDa MWCO).
- Dialyze against 1x PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of the dialysis buffer.
- Alternatively, for larger volumes, Tangential Flow Filtration (TFF) can be used for more rapid buffer exchange and concentration.

4. Concentration and Sterile Filtration

- If necessary, concentrate the purified LNP solution to the desired final nucleic acid concentration using centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO).
- Perform sterile filtration of the final LNP formulation through a 0.22 μm syringe filter into a sterile vial. Store the final product at 4°C for short-term use or at -80°C for long-term storage.

5. Characterization of LNPs

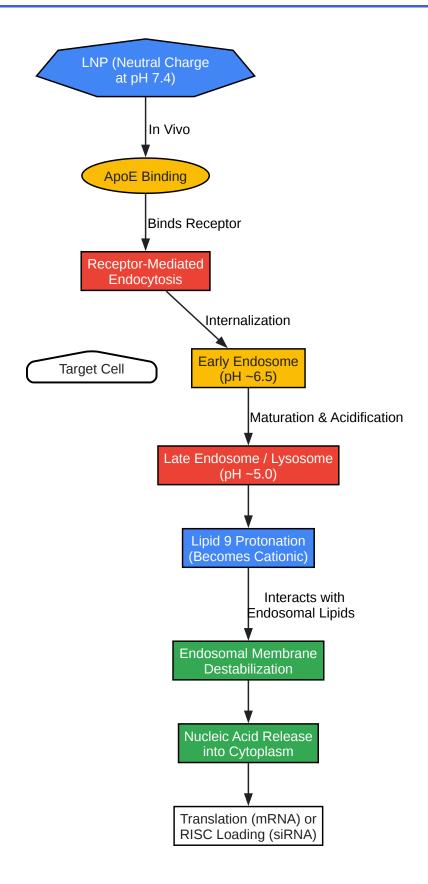
- Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS).
- Encapsulation Efficiency: Determine the amount of encapsulated nucleic acid using a fluorescent dye-based assay, such as the RiboGreen assay.
 - Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
 - Calculate the efficiency using the formula: Encapsulation Efficiency (%) = (Total RNA -Free RNA) / Total RNA * 100



Cellular Delivery Pathway

The efficacy of **Lipid 9**-LNPs is dependent on their ability to be taken up by target cells and release their nucleic acid payload into the cytoplasm.





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Caption: Cellular uptake and endosomal escape mechanism of Lipid 9-LNPs.



Mechanism Description:

- Systemic Circulation: In vivo, LNPs are coated with serum proteins, such as Apolipoprotein E
 (ApoE).
- Cellular Uptake: The ApoE-coated LNP is recognized by receptors (e.g., LDL receptors) on target cells, primarily hepatocytes, leading to receptor-mediated endocytosis.
- Endosomal Trafficking: The LNP is trafficked into the endosomal pathway, where the internal environment becomes progressively more acidic.
- Endosomal Escape: As the pH drops inside the late endosome, the ionizable headgroup of
 Lipid 9 becomes protonated (positively charged). This charge reversal facilitates interaction
 with the negatively charged lipids of the endosomal membrane, leading to membrane
 destabilization and the release of the nucleic acid payload into the cytoplasm, where it can
 be translated (mRNA) or engage with the silencing machinery (siRNA).[1]

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